molecular formula C25H20ClN3O2 B14460202 2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- CAS No. 68133-41-5

2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)-

Cat. No.: B14460202
CAS No.: 68133-41-5
M. Wt: 429.9 g/mol
InChI Key: XCVUQESRBODIHT-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- is a complex organic compound known for its vibrant color properties. It is often used as a dye or pigment in various industrial applications. The compound’s structure includes a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Widely used as a pigment in the textile, paint, and plastic industries due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. In biological systems, the compound may bind to proteins or nucleic acids, affecting their function. The exact pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt
  • 4′-Chloro-3-hydroxy-2′-methyl-2-naphthanilide

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- stands out due to its specific azo linkage and the presence of both chloro and methyl substituents on the phenyl ring. These structural features contribute to its unique color properties and reactivity, making it particularly valuable in applications requiring stable and vibrant pigments.

Properties

CAS No.

68133-41-5

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(4-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-21(15)27-25(31)20-14-17-8-4-5-9-19(17)23(24(20)30)29-28-22-12-11-18(26)13-16(22)2/h3-14,30H,1-2H3,(H,27,31)

InChI Key

XCVUQESRBODIHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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